molecular formula C10H10N2O3 B1297309 (1h-Benzimidazol-2-ylmethoxy)acetic acid CAS No. 783284-17-3

(1h-Benzimidazol-2-ylmethoxy)acetic acid

Cat. No. B1297309
M. Wt: 206.2 g/mol
InChI Key: QQCDVGPTWGIYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1h-Benzimidazol-2-ylmethoxy)acetic acid”, also known as BAMAA, is a chemical compound with the molecular formula C11H10N2O3. It has a molecular weight of 206.2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “(1h-Benzimidazol-2-ylmethoxy)acetic acid” is 1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) . This indicates that the molecule consists of a benzimidazole ring attached to a methoxy group and an acetic acid group.


Physical And Chemical Properties Analysis

“(1h-Benzimidazol-2-ylmethoxy)acetic acid” is a solid substance at room temperature . It has a molecular weight of 206.2 .

Scientific Research Applications

Summary of the Application

Benzimidazole and its derivatives have been found to possess diverse biological and clinical applications, including antimicrobial activity . They are considered vital pharmacophores in medicinal chemistry .

Methods of Application or Experimental Procedures

Benzimidazole derivatives are synthesized through various chemical reactions and evaluated for their antimicrobial activity against selected microbial species .

Results or Outcomes

Benzimidazole derivatives have shown significant inhibitory activity and favorable selectivity ratio. They are extremely effective with respect to their antimicrobial activity .

2. Synthesis of Metal-Organic Frameworks (MOFs)

Summary of the Application

Benzimidazole-based MOFs have been synthesized for applications in gas adsorption and separation .

Methods of Application or Experimental Procedures

The synthesis of these MOFs involves solvothermal reactions with the benzimidazole-based organic linker .

Results or Outcomes

The synthesized MOFs have shown excellent CO2 adsorption capacity due to their high porosity and open metal sites .

3. Antiparasitic and Antioxidant Activity

Summary of the Application

Benzimidazole derivatives, specifically 1H-benzimidazole-2-yl hydrazones, have been found to possess combined antiparasitic and antioxidant activity . These compounds have been studied for their effectiveness against parasitic infections, particularly those caused by Trichinella spiralis .

Methods of Application or Experimental Procedures

The compounds were synthesized and their anthelmintic activity was studied in vitro against encapsulated T. spiralis . Their antioxidant activity was also evaluated against stable free radicals DPPH and ABTS .

Results or Outcomes

The compounds showed more activity than the clinically used anthelmintic drugs albendazole and ivermectin. Two of the compounds killed all parasitic larvae (100% effectiveness) after a 24-hour incubation period . They also demonstrated effective radical scavenging ability .

4. Antimicrobial Activity

Summary of the Application

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species . The increase in antimicrobial resistance to existing drugs has necessitated the search for new molecules for the treatment of bacterial infections .

Methods of Application or Experimental Procedures

The compounds were synthesized through nucleophilic substitution reactions and their antimicrobial activity was evaluated against selected microbial species .

Results or Outcomes

Some of the synthesized benzimidazole derivatives showed good antibacterial activity .

5. Antiparasitic and Antioxidant Activity

Summary of the Application

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity have been developed . These compounds have been studied for their effectiveness against parasitic infections, particularly those caused by Trichinella spiralis .

Methods of Application or Experimental Procedures

The compounds were synthesized and their anthelmintic activity was studied in vitro against encapsulated T. spiralis . Their antioxidant activity was also evaluated against stable free radicals DPPH and ABTS .

Results or Outcomes

All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin. Two of the compounds killed all parasitic larvae (100% effectiveness) after a 24-hour incubation period . They also demonstrated effective radical scavenging ability .

6. Antimicrobial Activity

Summary of the Application

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .

Methods of Application or Experimental Procedures

The compounds were synthesized through nucleophilic substitution reactions and their antimicrobial activity was evaluated against selected microbial species .

Results or Outcomes

Some of the synthesized benzimidazole derivatives showed good antibacterial activity .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCDVGPTWGIYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349581
Record name (1h-benzimidazol-2-ylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1h-Benzimidazol-2-ylmethoxy)acetic acid

CAS RN

783284-17-3
Record name (1h-benzimidazol-2-ylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.